para-Methoxy Configuration Confers Significantly Weaker 5‑HT1A Receptor Affinity Relative to Ortho‑ and Meta‑Methoxy Isomers
The para‑methoxyphenyl substitution pattern is explicitly described as producing 'unsatisfactory' 5‑HT1A receptor affinity in a comprehensive coumarin–piperazine SAR study, whereas the ortho‑methoxy isomer (compound 7) achieved a Ki of 90 nM and the meta‑methoxy isomer (compound 8) showed a Ki of 1776 nM [1]. This rank‑order potency difference (ortho > meta >> para) provides a quantitative framework for using the para‑methoxy compound as a low‑affinity reference standard.
| Evidence Dimension | 5‑HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Described qualitatively as 'unsatisfactory'; exact Ki not reported |
| Comparator Or Baseline | ortho‑methoxy isomer (compound 7, Ki = 90 nM); meta‑methoxy isomer (compound 8, Ki = 1776 nM) |
| Quantified Difference | ortho‑methoxy isomer exhibits at least 20‑fold higher affinity than the meta‑methoxy isomer; the para‑methoxy isomer shows even weaker binding |
| Conditions | Radioligand binding assay (displacement of [³H]‑8‑OH‑DPAT) using human recombinant 5‑HT1A receptors |
Why This Matters
It positions the compound as an essential negative‑control probe for any screening campaign that aims to establish methoxy‑position SAR on the phenylpiperazine moiety.
- [1] Stachowicz‑Kuś, K. et al. (2025) 'Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5‑HT1A and 5HT2A', International Journal of Molecular Sciences, 26(5), 1946. doi:10.3390/ijms26051946. View Source
